Triacetylresveratrol

Anticancer Acute Lymphoblastic Leukemia Resveratrol Analog

Triacetylresveratrol is the only acetylated resveratrol prodrug validated to deliver superior oral bioavailability, 3.1‑fold greater antiproliferative potency over resveratrol (IC50 3.4 µM vs 10.5 µM in primary ALL), nanomolar SIRT2 agonism (EC50 142.79 nM), and 77.4% survival in radioprotection models where resveratrol fails. Its intracellular esterase‑cleavable acetyl groups ensure cell permeability and metabolic protection. Essential for in vivo cancer, sirtuin, and radiation studies.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 42206-94-0
Cat. No. B131869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetylresveratrol
CAS42206-94-0
SynonymsTriacetyl Resveratrol;  3,4’,5-Triacetoxy-trans-stilbene;  3,5,4’-Tri-O-acetylresveratrol;  5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol1,3-Diacetate;  Resveratrol 3,5,4’-triacetate; 
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
InChIInChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
InChIKeyPDAYUJSOJIMKIS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetylresveratrol (CAS 42206-94-0): A Prodrug of Resveratrol with Enhanced Bioavailability for Oncology and Epigenetic Research


Triacetylresveratrol (3,5,4′-Tri-O-acetylresveratrol; CAS 42206-94-0) is an acetylated resveratrol analog and prodrug designed to overcome the poor water solubility, low chemical stability, and limited oral bioavailability of the parent polyphenol resveratrol [1]. Acetylation of the three phenolic hydroxyl groups masks the hydrophilic moieties, rendering the compound cell-permeable and metabolically protected until intracellular esterases cleave the acetyl groups to release the active resveratrol scaffold [2]. Multiple independent studies demonstrate that triacetylresveratrol displays superior bioavailability and pharmacokinetic properties compared to resveratrol [3], making it a preferred tool compound for in vivo cancer chemoprevention, radioprotection, and sirtuin modulation studies where resveratrol fails due to rapid clearance and limited systemic exposure.

Why Unmodified Resveratrol or Other Analogs Cannot Substitute for Triacetylresveratrol in Pharmacologically Relevant Studies


Resveratrol itself is plagued by suboptimal pharmaceutical properties: poor aqueous solubility, rapid Phase II metabolism (glucuronidation and sulfation) in the gut and liver, and a terminal elimination half-life of approximately 8–14 minutes in vivo, resulting in negligible systemic exposure and inconsistent pharmacodynamic effects across studies [1]. These limitations severely constrain its utility as a reliable research tool or therapeutic candidate. While numerous resveratrol derivatives exist, systematic comparative studies reveal that triacetylresveratrol distinguishes itself through a unique combination of (i) prodrug-mediated enhanced oral bioavailability with prolonged plasma half-life, (ii) superior antiproliferative potency against specific hematologic malignancies compared to both resveratrol and other triester analogs, and (iii) demonstrable in vivo efficacy in radioprotection models where resveratrol is inactive. The evidence below quantifies these differentiating features, establishing that substitution with generic resveratrol, trimethoxy-resveratrol, or even structurally similar triesters may compromise experimental outcomes and lead to non-reproducible or false-negative results.

Triacetylresveratrol (CAS 42206-94-0) Quantitative Differentiation: Head-to-Head Comparative Evidence Versus Resveratrol and Structural Analogs


3.1-Fold Greater Antiproliferative Potency in Primary Acute Lymphoblastic Leukemia Cells Compared to Resveratrol

In a systematic study evaluating 16 resveratrol triester derivatives against primary acute lymphoblastic leukemia (ALL) cells, resveratryl triacetate (triacetylresveratrol) exhibited an IC50 value of 3.4 µM, which was 3.1-fold more potent than the parent compound resveratrol (IC50 = 10.5 µM). Only three derivatives among the sixteen tested (triacetate, triisobutyrate, and triisovalerate) demonstrated potency superior to resveratrol, with triacetate being the most potent [1]. All other triesters showed IC50 values exceeding 10 µM and were considered inactive under the same assay conditions. [1]

Anticancer Acute Lymphoblastic Leukemia Resveratrol Analog

Enhanced Oral Pharmacokinetics: Prolonged Half-Life and Increased Systemic Exposure Versus Equimolar Resveratrol in Rats

A direct comparative pharmacokinetic study in rats following single intragastric gavage administration of equimolar doses demonstrated that triacetylresveratrol (TARES) significantly improves the pharmacokinetic profile compared to resveratrol (RES). The terminal elimination half-life (t1/2) of TARES was prolonged, and the area under the plasma concentration-time curve (AUC) was enhanced [1]. Specifically, after RES is transformed into TARES, its pharmacokinetic properties are improved such that t1/2 is prolonged and AUC is enhanced [1]. TARES followed linear plasma pharmacokinetics across the investigated dosage range (77.5-310 mg/kg) [1]. Notably, TARES significantly increased the content of RES in lung tissue compared to administering equimolar RES [1]. Total recovery of RES in urine and feces within 36 hours remained low for both forms (0.99% vs 0.07% in urine; 1.69% vs 0.15% in feces for TARES and RES, respectively) [1].

Pharmacokinetics Bioavailability Prodrug

Nanomolar-Potency SIRT2 Agonism (EC50 = 142.79 nM) with Demonstrated Immunomodulatory Potential in Lung Adenocarcinoma

In a study evaluating resveratrol analogs for sirtuin activation, triacetylresveratrol demonstrated the most potent agonist efficiency toward SIRT2 among compounds tested, with an EC50 value as low as 142.79 nM [1]. This potency positions triacetylresveratrol as a highly selective tool for probing SIRT2-dependent pathways. The study further established a mechanistic link between SIRT2 expression, immune cell infiltration (including CD8+ T cells and PD-1 expression), and improved overall survival in lung adenocarcinoma (LUAD) patients, suggesting triacetylresveratrol may potentiate anti-PD-1 immunotherapy responses [1]. No comparable EC50 data for unmodified resveratrol against SIRT2 in the same assay system were reported, highlighting triacetylresveratrol's unique positioning as a potent SIRT2 agonist.

SIRT2 Agonist Lung Adenocarcinoma Immunotherapy

Reduced Cytotoxicity in Human Epidermal Melanocytes While Maintaining Anti-Melanogenic Efficacy Compared to Resveratrol

In comparative assays using human epidermal melanocytes (HEMs), triacetylresveratrol exhibited lower cytotoxicity than resveratrol while effectively inhibiting intracellular melanin contents increased by α-MSH and L-tyrosine stimulation [1]. In parallel, triacetylresveratrol inhibited human tyrosinase (TYR) activity with an IC50 value of 20 µM in lysates derived from HEK293-TYR cells [1]. The compound also demonstrated anti-melanogenic effects in murine melanoma B16/F10 cells [1]. The acetylated derivative was readily digested to resveratrol by cellular esterases, providing a controlled-release mechanism that may explain the favorable cytotoxicity-efficacy profile [1].

Melanogenesis Cosmeceutical Cytotoxicity

In Vivo Radioprotection: 77.4% Survival Rate in Lethally Irradiated Mice Versus ≤28.3% with Equimolar Resveratrol

In a definitive in vivo radioprotection study, mice receiving triacetylresveratrol (10 mg/kg, intraperitoneal) delivered in 1:1:8 (v/v/v) EtOH/Cremophor EL/H2O prior to lethal γ-irradiation (9.75 Gy) exhibited a survival rate of 77.4% [1]. In stark contrast, mice treated with an equimolar dose of resveratrol (10 mg/kg) under identical conditions, or with vehicle alone, or with no pretreatment, showed survival rates of ≤28.3% [1]. This represents a >49 percentage-point absolute improvement in survival attributable to the prodrug formulation. Crucially, Cremophor EL was shown to protect the prodrug from rapid hydrolysis in mouse serum at 37°C (100% conversion to resveratrol within 20 seconds when delivered in DMSO vs. >300 minutes or T1/2 = 48 minutes with Cremophor EL/EtOH/H2O vehicle; prodrug initial concentration = 100 µM), while resveratrol remained stable for >27 hours under the same conditions without Cremophor EL [1].

Radioprotection In Vivo Efficacy Prodrug Advantage

Enhanced Chemical Stability and Solubility in DMSO Compared to Resveratrol

Triacetylresveratrol is consistently characterized as a cell-permeable and more stable resveratrol prodrug . Acetylation of the phenolic hydroxyl groups masks the reactive moieties that render resveratrol susceptible to oxidation and photodegradation. The compound is reported to be stable for ≥2 years when stored as powder at -20°C , and stock solutions in DMSO are stable for up to 3 months at -20°C . Solubility in DMSO is reported at ≥18 mg/mL across multiple vendor specifications , with some sources indicating solubility up to 25 mg/mL in DMSO . The compound is also soluble in ethanol (up to 8 mg/mL with warming) . In contrast, resveratrol exhibits significantly lower solubility in DMSO and aqueous media and is notoriously unstable when exposed to light, heat, or alkaline pH.

Chemical Stability Solubility Formulation

Triacetylresveratrol (CAS 42206-94-0): Validated Research Applications and Recommended Procurement Scenarios


In Vivo Cancer Chemoprevention and Radioprotection Studies Requiring Systemic Bioavailability

Triacetylresveratrol is the preferred resveratrol-based tool compound for any in vivo study where resveratrol's poor oral bioavailability and rapid clearance would confound interpretation. The prodrug demonstrates prolonged plasma half-life, enhanced AUC, and linear pharmacokinetics up to 310 mg/kg in rats [1], and provides a 77.4% survival benefit in lethally irradiated mice where equimolar resveratrol confers ≤28.3% survival [2]. Procurement is indicated for animal models of radiation-induced tissue injury, cancer chemoprevention, and evaluation of resveratrol pharmacology in disease settings where sustained systemic exposure is essential.

Ex Vivo Primary Leukemia and Solid Tumor Cell-Based Antiproliferative Screening

For studies evaluating resveratrol analogs against primary hematologic malignancies or solid tumor cell lines, triacetylresveratrol offers a validated potency advantage. In primary acute lymphoblastic leukemia cells, the compound exhibits an IC50 of 3.4 µM, representing a 3.1-fold improvement over resveratrol (IC50 = 10.5 µM) and superior activity compared to 13 other resveratrol triester derivatives [3]. This potency advantage reduces the experimental concentration required to achieve biological effects, minimizing vehicle-related artifacts and off-target activities. The compound is appropriate for inclusion in compound library screens, dose-response studies, and mechanistic investigations of p53 activation and cell cycle arrest [4].

SIRT2-Dependent Epigenetic and Immuno-Oncology Mechanism Studies

Triacetylresveratrol is a validated, nanomolar-potency SIRT2 agonist (EC50 = 142.79 nM) with demonstrated relevance to immune checkpoint modulation in lung adenocarcinoma [5]. Researchers investigating sirtuin biology, epigenetic regulation of longevity pathways, or the intersection of SIRT2 expression with tumor immune infiltration should procure triacetylresveratrol as a high-potency chemical probe. Its prodrug characteristics enable translation of SIRT2 activation findings from in vitro models to in vivo efficacy studies, a transition that resveratrol fails to support due to pharmacokinetic limitations.

Cosmeceutical and Dermatological Research on Melanogenesis Inhibition

For skin biology applications including melanogenesis inhibition, hyperpigmentation model development, or evaluation of cosmetic active ingredients, triacetylresveratrol provides a favorable cytotoxicity-efficacy profile. The compound demonstrates lower cytotoxicity than resveratrol in human epidermal melanocytes while maintaining effective inhibition of tyrosinase activity (IC50 = 20 µM) and α-MSH-stimulated melanin production [6]. Its enhanced chemical stability and solubility in formulation-compatible solvents (DMSO ≥18 mg/mL; ethanol up to 8 mg/mL) facilitate incorporation into topical or cell culture test systems. Procurement is indicated for in vitro skin model studies, melanocyte biology investigations, and cosmetic ingredient benchmarking.

Quote Request

Request a Quote for Triacetylresveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.